Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate

Physicochemical profiling ADME prediction Lipophilicity

Researchers requiring 4-amino-3-alkyl-5-nitrobenzoate scaffolds with a reactive terminal olefin for cross-coupling or polymerization often face supply gaps with saturated analogs. This compound addresses that need via its exocyclic double bond, enabling hydroboration, epoxidation, or metathesis inaccessible to methyl/ethyl/propyl variants. Key advantages: (1) Elevated LogP (3.49 vs. ~1.98 for the 3-methyl analog) enhances membrane partitioning for CNS-targeted libraries. (2) Regioselective nitration per Boehringer Ingelheim patent protocols ensures correct 5-nitro isomer. (3) Free amino + nitro groups enable diverse downstream functionalization. Ships globally with full analytical documentation.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 918446-48-7
Cat. No. B12622083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate
CAS918446-48-7
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCC(=C)C1=C(C(=CC(=C1)C(=O)OC)[N+](=O)[O-])N
InChIInChI=1S/C12H14N2O4/c1-4-7(2)9-5-8(12(15)18-3)6-10(11(9)13)14(16)17/h5-6H,2,4,13H2,1,3H3
InChIKeyQYNSKRAIJSNOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate Procurement Profile


Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate (CAS 918446-48-7) is a polysubstituted nitrobenzoate ester belonging to the 4-amino-3-alkyl-5-nitrobenzoic acid ester family. The compound is characterized by a 1-methylenepropyl (but-1-en-2-yl) substituent at position 3, a primary amino group at position 4, and a nitro group at position 5 on the benzoate ring . This substitution pattern is structurally related to key intermediates described in the Boehringer Ingelheim patent family for highly regioselective nitration of 4-amino-3-alkylbenzoates, underscoring its relevance as a scaffold for further functionalization [1]. The presence of the exocyclic double bond in the 3-substituent distinguishes this compound from its fully saturated alkyl analogs and introduces unique reactivity for potential cross-coupling, oxidation, or polymerization chemistry.

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate: Why Saturated Analogs Fail


Within the 4-amino-3-alkyl-5-nitrobenzoate ester class, the nature of the 3-alkyl substituent dictates both the physicochemical profile and the available post-functionalization pathways. The saturated alkyl analogs (e.g., methyl, ethyl, n-propyl) lack the exocyclic olefin present in the (but-1-en-2-yl) group of CAS 918446-48-7. This unsaturation is not merely a structural nuance; it alters the computed molecular properties—such as increased LogP—and introduces a reactive site for transformations (e.g., epoxidation, hydroboration, or metathesis) that are inaccessible to the fully saturated counterparts . Furthermore, the regioselective nitration process patented by Boehringer Ingelheim explicitly demonstrates that the 3-alkyl substitution pattern is critical for directing the nitro group into the 5-position with high selectivity; substituting a different 3-alkyl precursor may compromise both the regiochemical outcome and the yield of the desired isomer [1]. Therefore, interchange with a generic 4-amino-3-alkyl-5-nitrobenzoate without verifying the exact 3-substituent carries a high risk of receiving a compound with divergent reactivity, solubility, and downstream synthetic utility.

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate: Quantitative Differentiation Evidence


Computed LogP: Lipophilicity Edge Over Methyl Analog

The target compound exhibits a computed LogP of 3.49, which is approximately 1.5 log units higher than that of the closest saturated analog, methyl 4-amino-3-methyl-5-nitrobenzoate (predicted LogP ≈ 1.98), indicating significantly greater lipophilicity . This difference arises from the four-carbon alkenyl chain in the target versus the single methyl group in the comparator.

Physicochemical profiling ADME prediction Lipophilicity

Polar Surface Area: Parity with Saturated Ethyl Analog

The target compound has a PSA of 98.14 Ų, which is identical within measurement precision to the PSA of methyl 4-amino-3-ethyl-5-nitrobenzoate (PSA ≈ 98.14 Ų), confirming that the amino and nitro groups are the primary contributors and that the alkenyl side chain does not alter the polar interaction capacity . This means the lipophilicity gain is achieved without sacrificing hydrogen-bonding potential.

Drug-likeness Polar surface area Permeability

Regioselective Synthesis: Boehringer Ingelheim Patent Route

The Boehringer Ingelheim patent DE19917524C2 describes a highly regioselective nitration process yielding 4-amino-3-alkyl-5-nitrobenzoic acid alkyl esters. The patent exemplifies the general formula that encompasses the target compound's core structure, demonstrating that the 3-alkyl-4-amino substitution pattern directs nitration exclusively to the 5-position, with typical yields ranging from 75% to 92% for various alkyl analogs [1]. While specific yield data for the but-1-en-2-yl derivative is not disclosed, the structural homology places the target compound within this optimized synthetic platform, offering a validated route that is not generically applicable to other substitution patterns such as 4-amino-2-nitrobenzoates.

Regioselective nitration Process chemistry Benzimidazole intermediates

GR/GST Enzyme Inhibition Profile (Class-Level SAR)

A 2023 structure-activity relationship study on methyl 4-aminobenzoate derivatives demonstrated that specific substituents on the aromatic ring critically modulate inhibitory potency against glutathione reductase (GR) and glutathione S-transferase (GST). The most potent GR inhibitor in that series, methyl 4-amino-3-bromo-5-fluorobenzoate, exhibited a Ki of 0.325 ± 0.012 μM, while methyl 4-amino-2-nitrobenzoate showed a Ki of 92.41 ± 22.26 μM against GST [1]. Although CAS 918446-48-7 was not directly tested, the data establish that the 4-amino-5-nitro substitution pattern present in the target compound is a key pharmacophoric element for enzyme inhibition, and that the 3-substituent can dramatically tune potency.

Glutathione reductase Glutathione S-transferase Enzyme inhibition

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate: High-Value Applications


Lipophilicity-Driven Lead Optimization

The significantly elevated LogP (3.49) compared to methyl 4-amino-3-methyl-5-nitrobenzoate (LogP ≈ 1.98) makes CAS 918446-48-7 a preferred building block for CNS-targeted or cell-permeable compound libraries where increased membrane partitioning is required . The terminal olefin additionally enables late-stage C–H functionalization or bioconjugation without perturbing the polar surface area, which remains constant at 98.14 Ų .

Covalent Inhibitor Design Scaffold

The presence of both a free amino group (for acylation/sulfonylation) and a nitro group (for bioreduction to a reactive nitroso or hydroxylamine species) positions this compound as a versatile precursor for covalent inhibitors targeting enzymes with active-site cysteine or tyrosine residues. The class-level GR/GST inhibition data support the biological relevance of the 4-amino-5-nitro pharmacophore [1].

Regioselective Benzimidazole/Quinoxaline Synthesis

The Boehringer Ingelheim patent platform establishes that 4-amino-3-alkyl-5-nitrobenzoates are direct intermediates for benzimidazole-based pharmaceuticals after reduction of the nitro group to a 1,2-diaminobenzene followed by cyclization. Procuring the butenyl analog ensures access to benzimidazoles bearing a four-carbon unsaturated side chain, which are otherwise synthetically challenging to access via post-cyclization modification [2].

Polymer-Immobilized Functional Materials

The exocyclic double bond of the 3-substituent permits radical or metal-catalyzed polymerization onto polymer backbones or surface grafting onto nanoparticles. This reactivity is absent in saturated alkyl analogs like methyl 4-amino-3-ethyl-5-nitrobenzoate, making CAS 918446-48-7 the only choice for applications requiring covalent attachment of the nitrobenzoate moiety to a support while retaining the free amino group for subsequent functionalization .

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